N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
N-(3,5-Dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a quinazolinone-derived compound featuring a 4-ethoxyphenyl substituent at position 3 of the quinazolinone core and a 3,5-dimethylphenyl group on the acetamide nitrogen. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . The sulfanyl acetamide linker contributes to structural rigidity and hydrogen-bonding capacity, which are critical for target binding .
Properties
CAS No. |
477318-80-2 |
|---|---|
Molecular Formula |
C26H25N3O3S |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H25N3O3S/c1-4-32-21-11-9-20(10-12-21)29-25(31)22-7-5-6-8-23(22)28-26(29)33-16-24(30)27-19-14-17(2)13-18(3)15-19/h5-15H,4,16H2,1-3H3,(H,27,30) |
InChI Key |
BFAXLLDSOUVPEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC(=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these steps include ethoxybenzene, acetic anhydride, and various catalysts to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of solvents to dissolve reactants and intermediates.
Chemical Reactions Analysis
Types of Reactions: N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s activity or solubility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is investigated for its potential biological activity. Compounds with quinazolinone cores are known to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound’s potential medicinal applications are of particular interest. Researchers are exploring its use as a lead compound for developing new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets within cells. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Quinazolinone Core
The 4-ethoxyphenyl group distinguishes the target compound from analogs with alternative aryl substituents. Key comparisons include:
- Ethoxy vs. Methoxy : The ethoxy group in the target compound increases hydrophobicity (logP ~2.8) compared to methoxy analogs (logP ~2.2), favoring blood-brain barrier penetration .
- Chloro vs. Ethoxy : Chlorine in ’s compound enhances electrophilicity but reduces solubility (water solubility: ~0.5 mg/mL vs. 1.2 mg/mL for ethoxy) .
Core Heterocycle Modifications
Structural variations in the central heterocycle significantly impact bioactivity:
- Quinazolinone vs. Pyrimidinone: Quinazolinone’s fused benzene ring enhances planarity, improving DNA intercalation or kinase binding .
Spectroscopic and Physicochemical Properties
IR and NMR data highlight functional group differences:
Biological Activity
N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H25N3O3S. The compound features a quinazolinone structure, which is known for its diverse biological activities. The structure can be represented as follows:
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C26H25N3O3S |
| SMILES | CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC(=C4)C)C |
| InChI | InChI=1S/C26H25N3O3S/c1-4-32... |
Antioxidant and Anti-inflammatory Properties
Research has indicated that compounds with similar structures to this compound exhibit potent antioxidant and anti-inflammatory activities. For instance, derivatives of oxazolones have shown significant inhibition of lipid peroxidation and lipoxygenase activity, suggesting a potential mechanism for the compound's biological effects .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in inflammatory processes. For example, compounds with similar quinazolinone structures have demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . The presence of the sulfanyl group may enhance the interaction with these enzymes.
Case Studies and Research Findings
- In vitro Studies : A study focusing on related compounds demonstrated that certain derivatives exhibited IC50 values as low as 41 μM against lipoxygenase, highlighting their potential as therapeutic agents in managing inflammatory conditions .
- Docking Studies : Molecular docking studies have suggested that the compound interacts with target proteins through allosteric mechanisms, which may explain its efficacy in inhibiting inflammatory pathways .
Comparative Biological Activity Table
The following table summarizes the biological activities and IC50 values of various related compounds:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| N-(3,5-Dimethylphenyl)-2-{[...]} | Lipoxygenase Inhibition | 41 |
| Benzamide Derivative 4c | Anti-inflammatory | 60 |
| Oxazolone Derivative 2a | Lipid Peroxidation Inhibition | 86.5 |
| Benzamide 6c | Proteolysis Inhibition | 1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
